methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate
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Overview
Description
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate is a chemical compound that belongs to the class of β-amino-acrylates This compound is characterized by the presence of a chlorophenyl group, a phenylsulfonyl group, and an acrylate moiety
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the reaction of 4-chloroaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with methyl acrylate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acrylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-[(4-bromophenyl)amino]-2-(phenylsulfonyl)acrylate
- Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate
- Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate
Uniqueness
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-chloroanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-9-7-12(17)8-10-13)23(20,21)14-5-3-2-4-6-14/h2-11,18H,1H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIWZDBJXOVWNY-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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